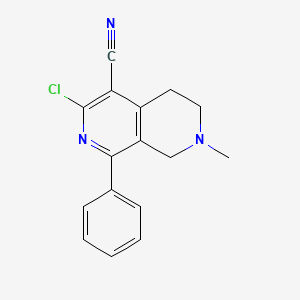
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester is an organic compound with a complex structure that includes a hydroxy group, a dioxo group, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester can be achieved through multiple synthetic routes. One common method involves the reaction of isoindoline derivatives with propionic acid and tert-butyl alcohol under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dioxo groups can produce diols .
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dioxo groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: Shares a similar isoindoline core structure but differs in the side chain and functional groups.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains a similar dioxoisoindoline structure but has an aldehyde group instead of a propionic acid ester.
Uniqueness
Its tert-butyl ester group provides stability and solubility advantages in various solvents, making it a versatile compound for research and industrial use .
Eigenschaften
Molekularformel |
C15H17NO5 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
tert-butyl 3-(4-hydroxy-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-11(18)7-8-16-13(19)9-5-4-6-10(17)12(9)14(16)20/h4-6,17H,7-8H2,1-3H3 |
InChI-Schlüssel |
TUKXVDFFJIRASR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)



![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)








